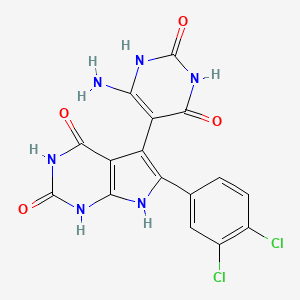
C16H10Cl2N6O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C16H10Cl2N6O4 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple functional groups such as chlorides, nitrogens, and oxygens
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C16H10Cl2N6O4 typically involves multiple steps, starting from simpler organic molecules. The process may include:
Nitration: Introduction of nitro groups into the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Coupling Reactions: Formation of carbon-nitrogen bonds through coupling reactions.
Oxidation: Introduction of oxygen-containing functional groups.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and pressure adjustments are crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C16H10Cl2N6O4: undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Coupling Reactions: Formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Coupling Reactions: Catalysts like palladium or copper are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
C16H10Cl2N6O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which C16H10Cl2N6O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
C16H10Cl2N6O4: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with chlorinated aromatic rings or multiple nitrogen atoms.
Uniqueness: The presence of specific functional groups and the overall molecular architecture of
Propriétés
Formule moléculaire |
C16H10Cl2N6O4 |
|---|---|
Poids moléculaire |
421.2 g/mol |
Nom IUPAC |
5-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)-6-(3,4-dichlorophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H10Cl2N6O4/c17-5-2-1-4(3-6(5)18)10-7(8-11(19)21-15(27)23-13(8)25)9-12(20-10)22-16(28)24-14(9)26/h1-3H,(H4,19,21,23,25,27)(H3,20,22,24,26,28) |
Clé InChI |
VVYLTLMGUKUSCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C3=C(N2)NC(=O)NC3=O)C4=C(NC(=O)NC4=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


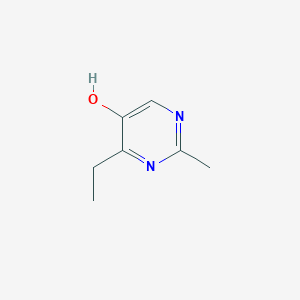
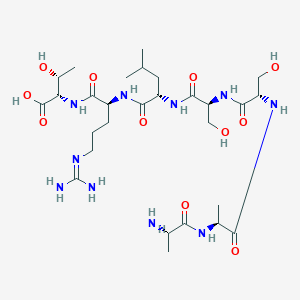
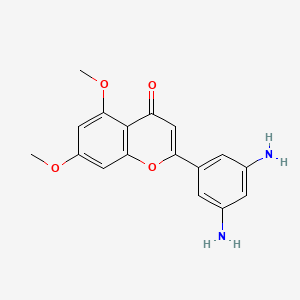
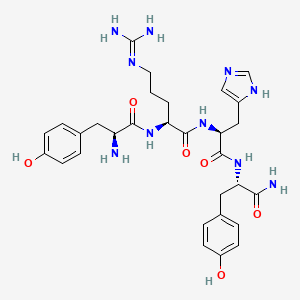

![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)


![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)

